N-cyclopropyl-1-[1-[(4-ethylphenyl)methyl]piperidin-4-yl]piperidine-3-carboxamide
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Overview
Description
N-cyclopropyl-1-[1-[(4-ethylphenyl)methyl]piperidin-4-yl]piperidine-3-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-1-[1-[(4-ethylphenyl)methyl]piperidin-4-yl]piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of a suitable precursor to form the piperidine ring, followed by functionalization to introduce the cyclopropyl and ethylphenyl groups. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. Purification steps, such as recrystallization and chromatography, are crucial to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-1-[1-[(4-ethylphenyl)methyl]piperidin-4-yl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like amines or thiols replace existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in polar solvents like ethanol or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
N-cyclopropyl-1-[1-[(4-ethylphenyl)methyl]piperidin-4-yl]piperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclopropyl-1-[1-[(4-ethylphenyl)methyl]piperidin-4-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-1-[1-[(4-methylphenyl)methyl]piperidin-4-yl]piperidine-3-carboxamide
- N-cyclopropyl-1-[1-[(4-phenyl)methyl]piperidin-4-yl]piperidine-3-carboxamide
Uniqueness
N-cyclopropyl-1-[1-[(4-ethylphenyl)methyl]piperidin-4-yl]piperidine-3-carboxamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its pharmacological properties and interactions with biological targets. This structural variation can lead to differences in potency, selectivity, and overall biological activity compared to similar compounds.
Properties
IUPAC Name |
N-cyclopropyl-1-[1-[(4-ethylphenyl)methyl]piperidin-4-yl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N3O/c1-2-18-5-7-19(8-6-18)16-25-14-11-22(12-15-25)26-13-3-4-20(17-26)23(27)24-21-9-10-21/h5-8,20-22H,2-4,9-17H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSMCLXTFDHLFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCC(CC2)N3CCCC(C3)C(=O)NC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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